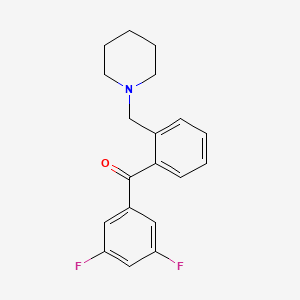

3',5'-Difluoro-2-piperidinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-16-10-15(11-17(21)12-16)19(23)18-7-3-2-6-14(18)13-22-8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTFKBJMEPPAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643618 | |

| Record name | (3,5-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-79-0 | |

| Record name | Methanone, (3,5-difluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3',5'-Difluoro-2-piperidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3',5'-Difluoro-2-piperidinomethyl benzophenone, a synthetic derivative of the versatile benzophenone scaffold. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile for research and development purposes. We will explore its chemical structure, propose a viable synthetic pathway, predict its physicochemical and spectral properties, and discuss its potential biological activities and applications based on the well-documented pharmacology of related benzophenone and piperidine-containing compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone framework is a privileged structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The diaryl ketone motif provides a unique three-dimensional arrangement that can be readily functionalized to modulate pharmacological properties. The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4] Similarly, the piperidine moiety is a frequent component of centrally active pharmaceuticals and other bioactive compounds, often contributing to improved solubility and receptor interactions.[5] The combination of these three components—a benzophenone core, difluoro-substitution, and a piperidinomethyl group—suggests that this compound is a compound of significant interest for drug discovery.

Chemical Structure and Nomenclature

-

Systematic Name: (3,5-difluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone

-

Molecular Formula: C₁₉H₁₉F₂NO

-

Molecular Weight: 315.36 g/mol

-

CAS Number: Not available for this specific isomer. The related isomer, (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone, has the CAS number 898773-77-8.

-

PubChem CID: 24725222

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Basis for Prediction |

| pKa (of the piperidine nitrogen) | ~8.5 - 9.5 | Based on the pKa of piperidine and related N-alkylated derivatives. The electron-withdrawing nature of the benzophenone moiety is expected to have a minor effect on the basicity of the distal piperidine nitrogen. A positional isomer has a predicted pKa of 8.54. |

| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | High lipophilicity is expected due to the large aromatic system and the alkyl chain. Fluorine substitution generally increases lipophilicity. |

| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents) | The large, nonpolar structure suggests poor aqueous solubility, while solubility in organic solvents is anticipated to be good. |

| Melting Point | 100 - 150 °C | Crystalline solid at room temperature is expected. The exact melting point will depend on crystal packing forces. |

Proposed Synthesis Pathway

While a specific synthesis for this compound has not been identified in the literature, a plausible and efficient multi-step synthesis can be proposed based on established organic chemistry reactions. The following pathway leverages a Friedel-Crafts acylation followed by benzylic bromination and nucleophilic substitution.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methyl-3',5'-difluorobenzophenone (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add 2-methylbenzoyl chloride dropwise at 0 °C.

-

After the addition is complete, add 1,3-difluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Methyl-3',5'-difluorobenzophenone.

Step 2: Synthesis of 2-(Bromomethyl)-3',5'-difluorobenzophenone (Benzylic Bromination)

-

Dissolve 2-Methyl-3',5'-difluorobenzophenone in a nonpolar solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under illumination with a tungsten lamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude 2-(Bromomethyl)-3',5'-difluorobenzophenone can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Nucleophilic Substitution)

-

Dissolve the crude 2-(Bromomethyl)-3',5'-difluorobenzophenone in a polar aprotic solvent such as acetonitrile (CH₃CN).

-

Add piperidine and a mild base such as potassium carbonate (K₂CO₃) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography on silica gel or by recrystallization to yield this compound.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the structure of the target compound and data from similar molecules.[6][7][8]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (phenyl rings): Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the difluorinated ring will likely appear as complex multiplets due to coupling with fluorine. The protons on the other phenyl ring will show splitting patterns consistent with a 1,2,3,4-tetrasubstituted benzene.

-

Benzylic Protons (-CH₂-N): A singlet or a pair of doublets (if diastereotopic) around δ 3.5-4.5 ppm.

-

Piperidine Protons: Multiple broad signals in the range of δ 1.4-2.8 ppm. The protons alpha to the nitrogen will be the most downfield.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal in the range of δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants.

-

Benzylic Carbon (-CH₂-N): A signal around δ 55-65 ppm.

-

Piperidine Carbons: Signals in the range of δ 20-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): An ion at m/z = 315.

-

Major Fragmentation Pathways:

-

Loss of the piperidine ring.

-

Formation of a tropylium-like ion from the benzyl fragment.

-

Cleavage at the carbonyl group to give benzoyl-type fragments.

-

Potential Biological Activities and Applications

The structural motifs present in this compound suggest several potential areas of biological activity.

Anticancer Activity

Many benzophenone derivatives have demonstrated significant anticancer properties.[1][9] For example, some 2-aminobenzophenone derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[9][10] The introduction of the piperidinomethyl group at the 2-position could modulate this activity.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Anti-inflammatory Activity

Benzophenone derivatives have also been investigated as anti-inflammatory agents, with some analogs showing inhibition of prostaglandin production.[1] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Central Nervous System (CNS) Activity

The piperidine moiety is a common feature in CNS-active drugs. Certain 2-aminomethyl benzophenone derivatives have shown high levels of CNS activity, including hypnotic and sedative effects.[11] The lipophilicity of the target compound suggests it may cross the blood-brain barrier, making it a candidate for neurological applications.

Analytical Methodologies

The analysis of this compound in biological and environmental matrices can be achieved using modern chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the quantification of this compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzophenone chromophore (likely around 254 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective detection, especially in complex matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.

-

Ionization: Electrospray ionization (ESI) in positive ion mode would be effective due to the basic piperidine nitrogen.

-

Mass Analysis: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion (m/z 316 [M+H]⁺) to one or more characteristic product ions.

Conclusion and Future Directions

This compound is a molecule with significant, yet underexplored, potential in medicinal chemistry. Based on its structural features, it is a promising candidate for investigation as an anticancer, anti-inflammatory, or CNS-active agent. This technical guide provides a foundational framework for initiating research on this compound, from its synthesis and characterization to its biological evaluation. Future work should focus on the successful synthesis and purification of this molecule, followed by a thorough experimental determination of its physicochemical properties and a comprehensive spectroscopic analysis to confirm its structure. Subsequent biological screening in relevant assays will be crucial to elucidating its pharmacological profile and identifying its therapeutic potential.

References

-

Liou, J.-P., Chang, C.-W., Song, J.-S., Yang, Y.-N., Yeh, C.-F., Tseng, H.-Y., Lo, Y.-K., Chang, Y.-L., Chang, C.-M., & Hsieh, H.-P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556–2562. [Link]

-

Hirai, K., Fujishita, T., Ishiba, T., Sugimoto, H., Matsutani, S., Tsukinoki, Y., & Hirose, K. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466–1473. [Link]

-

Kumar, N., & Singh, R. K. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(11), 1234–1257. [Link]

- BenchChem. (2025). Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers.

-

Wang, L., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21350-21360. [Link]

-

Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (2023). Scientia Pharmaceutica, 91(3), 36. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(1), 316. [Link]

-

Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). European Journal of Medicinal Chemistry, 270, 116345. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(10), 1459. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(15), 4488. [Link]

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (1995). The Journal of Organic Chemistry, 60(19), 6271–6275. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(10), 1459. [Link]

-

(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1 - AWS. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ChemMedChem, e202500298. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013). Biogeosciences, 10(3), 1583–1624. [Link]

-

(3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone - Publications - EPA. (n.d.). Retrieved from [Link]

-

(2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3053. [Link]

- Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. (2015). CN104311532A.

-

(3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone - Exposure - EPA. (n.d.). Retrieved from [Link]

-

Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. Retrieved from [Link]

-

Best solvent for FMOC removal : r/Chempros. (2022, June 30). Reddit. Retrieved from [Link]

-

A New Reagent for Direct Difluoromethylation. (2012). Organic Letters, 14(23), 6044–6047. [Link]

-

phenyl(piperidin-3-yl)methanone (4842-87-9). (n.d.). Chemchart. Retrieved from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Difluorobenzocyclooctyne: Synthesis, Reactivity, and Stabilization by β-Cyclodextrin. (2010). Organic Letters, 12(16), 3564–3567. [Link]

-

Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (2020). The Journal of Organic Chemistry, 85(2), 857–875. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved from [Link]

-

Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. (2021). Journal of Molecular Structure, 1236, 130325. [Link]

- Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. (2025). The Journal of Organic Chemistry.

- Piperidine Synthesis. (2025).

-

Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. (1972). Journal of the Chemical Society, Perkin Transactions 2, 1292-1295. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of 3',5'-Difluoro-2-piperidinomethyl Benzophenone in Medicinal Chemistry

Abstract

The convergence of well-established pharmacophores into a single molecular entity represents a rational approach in modern drug discovery. This guide explores the therapeutic potential of a novel compound, 3',5'-Difluoro-2-piperidinomethyl benzophenone, by dissecting its structural components and predicting its pharmacological profile. The benzophenone scaffold is a versatile template known for a wide array of biological activities, most notably in oncology.[1] Strategic fluorination of drug candidates is a proven method to enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability and target affinity.[2][3][4] Furthermore, the inclusion of a piperidinomethyl moiety introduces a basic nitrogen atom, which can be crucial for solubility and target interaction. While this compound is a novel chemical entity without a documented biological profile, this guide will provide a prospective analysis of its potential, primarily as an anti-cancer agent, based on the established activities of its constituent motifs. We will propose a synthetic pathway, outline key experimental protocols for its evaluation, and hypothesize its mechanism of action.

Introduction: A Rationale for the Molecular Design

The design of this compound is predicated on the synergistic combination of three key structural features, each contributing to its predicted therapeutic potential.

-

The Benzophenone Core: The benzophenone scaffold, consisting of two phenyl rings attached to a carbonyl group, is a privileged structure in medicinal chemistry.[5] Derivatives of benzophenone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] Their anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in tumor cells.[7][8]

-

Strategic Difluorination: The introduction of fluorine atoms into drug molecules is a widely used strategy to modulate their biological properties.[9] The high electronegativity and small size of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve pharmacokinetic profiles.[2][3] Specifically, the 3',5'-difluoro pattern on one of the phenyl rings is anticipated to enhance the molecule's interaction with its biological target, potentially leading to increased potency and selectivity.[10]

-

The Piperidinomethyl Moiety: The piperidinomethyl group, attached to the second phenyl ring, serves two primary purposes. Firstly, as a Mannich base, it can improve the aqueous solubility and bioavailability of the compound. Secondly, the piperidine ring is a common feature in many centrally active and peripherally active drugs, and its inclusion can facilitate specific interactions with biological targets. While direct analogues are not prevalent in the initial literature screen, related benzophenone-piperidine ether structures have shown anti-inflammatory activity.[11]

This combination of a proven cytotoxic core, pharmacokinetic-enhancing fluorine atoms, and a solubility-improving basic side chain positions this compound as a promising candidate for drug development, particularly in the field of oncology.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be envisioned through a multi-step process, beginning with a Friedel-Crafts acylation, followed by a Mannich reaction.

Caption: Proposed synthetic workflow for the target compound.

Protocol for Synthesis:

-

Step 1: Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield 3',5'-Difluoro-2-methylbenzophenone.

-

Step 2: Benzylic Bromination: The methyl group of the intermediate is brominated using N-Bromosuccinimide (NBS) and a radical initiator such as AIBN to produce 2-(Bromomethyl)-3',5'-difluorobenzophenone.

-

Step 3: Nucleophilic Substitution: The final product is obtained by the nucleophilic substitution of the bromine atom with piperidine.

Predicted Therapeutic Potential: An Anti-Cancer Agent

Based on the extensive literature on benzophenone derivatives, the primary therapeutic application for this compound is predicted to be in oncology.[6][12] Many benzophenone analogues exert their anti-tumor effects by inducing apoptosis and causing cell cycle arrest.[7][8]

Hypothesized Mechanism of Action: Induction of Apoptosis

We hypothesize that this compound will induce apoptosis in cancer cells through the intrinsic pathway, potentially involving the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Hypothesized intrinsic apoptotic pathway.

Experimental Validation Workflow

To validate the anti-cancer potential of this compound, a systematic workflow of in vitro assays is proposed.

Caption: Experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against various human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer).[7]

Materials:

-

Human cancer cell lines (A549, MCF-7, HeLa)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | SMMC-7721 IC50 (µM) |

| Compound 1 (Hypothetical) | 0.82 | >50 | 0.26 |

| Cisplatin (Control) | 5.6 | 8.2 | 3.5 |

| Table based on representative data for a potent benzophenone derivative.[6] |

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

-

Human cancer cell line (e.g., A549)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed A549 cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Future Directions and Conclusion

This guide outlines the significant therapeutic potential of this compound, a novel molecule designed by leveraging established principles of medicinal chemistry. The combination of a cytotoxic benzophenone core, pharmacokinetic-enhancing fluorine atoms, and a basic piperidinomethyl side chain presents a compelling profile for an anti-cancer drug candidate. The proposed synthetic route is feasible, and the detailed experimental protocols provide a clear path for its in vitro validation.

Future studies should focus on confirming the hypothesized mechanism of action through western blot analysis of key apoptotic proteins (e.g., Caspase-3, Caspase-9, Bcl-2, Bax). Should the in vitro data prove promising, further evaluation in preclinical animal models will be warranted to assess its in vivo efficacy, pharmacokinetics, and safety profile. The rational design of this compound exemplifies a strategic approach to drug discovery, and its thorough investigation could lead to the development of a novel and effective therapeutic agent.

References

- Unlocking the Anticancer Potential of Benzophenone Derivatives: A Comparative Analysis. Benchchem.

- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. National Institutes of Health.

- Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.

- Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University.

- Metabolism of fluorine-containing drugs. ResearchGate.

- Synthesis and bioactivity investigation of benzophenone and its derivatives.

- Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed.

- Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. PubMed.

- Structures of synthetic and natural benzophenones with anticancer activity. ResearchGate.

- Known biologically active benzophenone derivatives. ResearchGate.

- Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. PubMed.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC.

- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. figshare.mq.edu.au [figshare.mq.edu.au]

- 11. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

Methodological & Application

Step-by-step synthesis protocol for 3',5'-Difluoro-2-piperidinomethyl benzophenone

Executive Summary & Retrosynthetic Logic

This protocol details the synthesis of 3',5'-Difluoro-2-piperidinomethyl benzophenone , a fluorinated diaryl ketone scaffold relevant to CNS-active pharmacophores.[] Unlike direct Friedel-Crafts approaches, which often suffer from poor regioselectivity due to the directing effects of the fluorine substituents, this protocol utilizes a convergent synthetic strategy .

Mechanistic Rationale: The synthesis is designed around the construction of a stable 2-methylbenzophenone core , followed by late-stage functionalization.[] This approach preserves the integrity of the fluorinated ring and avoids the formation of inseparable isomers.

-

Core Assembly: A Grignard addition to a nitrile is selected over acid chloride coupling to prevent over-addition (formation of tertiary alcohols).

-

Benzylic Activation: A radical-mediated Wohl-Ziegler reaction installs a leaving group solely at the benzylic position.[]

-

Amination: An

displacement with piperidine completes the synthesis.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and reaction flow.

Figure 1: Three-stage convergent synthesis pathway utilizing Grignard coupling, radical bromination, and nucleophilic substitution.[][2]

Phase 1: Construction of the Diaryl Ketone Core

Objective: Synthesize 3',5'-Difluoro-2-methylbenzophenone . Rationale: Using 2-methylbenzonitrile as the electrophile ensures that the reaction stops at the imine intermediate, which hydrolyzes to the ketone. This prevents the formation of the tertiary alcohol common in ester/acid chloride couplings.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 3,5-Difluorobromobenzene | 1.1 | Nucleophile Precursor |

| Magnesium Turnings | 1.2 | Grignard Reagent Formation |

| 2-Methylbenzonitrile | 1.0 | Electrophile |

| THF (Anhydrous) | Solvent | Reaction Medium |[]

Protocol:

-

Activation: In a flame-dried 3-neck flask under

, activate Mg turnings with a crystal of iodine. Add 10% of the 3,5-difluorobromobenzene solution in THF to initiate the Grignard formation (exotherm indicates initiation). -

Addition: Dropwise add the remaining bromide/THF solution, maintaining a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of 3,5-difluorophenylmagnesium bromide .

-

Coupling: Cool the Grignard solution to 0°C. Slowly add a solution of 2-methylbenzonitrile in THF. The reaction will form an imine magnesium salt.

-

Hydrolysis: Warm to room temperature (RT) and stir for 3 hours. Quench with cold 3M HCl. Reflux the biphasic mixture for 2 hours to hydrolyze the imine to the ketone.

-

Workup: Extract with diethyl ether, wash with brine, dry over

, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the methyl-ketone intermediate.

Phase 2: Regioselective Benzylic Bromination

Objective: Synthesize 2-(Bromomethyl)-3',5'-difluorobenzophenone . Rationale: The Wohl-Ziegler reaction uses N-Bromosuccinimide (NBS) to provide a low, steady concentration of bromine radicals.[][3][4] This favors substitution at the benzylic position over electrophilic aromatic substitution on the rings.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Intermediate 1 (Methyl Ketone) | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator |

| Benzotrifluoride (or

Protocol:

-

Preparation: Dissolve Intermediate 1 in degassed benzotrifluoride (a greener alternative to

). -

Reagent Addition: Add recrystallized NBS and AIBN.

-

Initiation: Heat the mixture to reflux. A color change (orange to pale yellow) and the rising of succinimide to the surface indicate reaction progress.

-

Monitoring: Monitor by TLC. Stop heating immediately upon consumption of starting material to prevent dibromination.

-

Workup: Cool to 0°C to fully precipitate succinimide. Filter the solid.[5] Concentrate the filtrate to obtain the crude benzyl bromide. Note: This intermediate is a lachrymator; handle in a fume hood.

Phase 3: Nucleophilic Amination[1]

Objective: Synthesis of This compound .

Rationale: A standard

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Intermediate 2 (Benzyl Bromide) | 1.0 | Electrophile |

| Piperidine | 1.2 | Nucleophile |

| Potassium Carbonate (

Protocol:

-

Setup: Suspend Intermediate 2 and

in anhydrous MeCN. -

Addition: Add piperidine dropwise at RT. The reaction is typically exothermic; cooling may be required for larger scales.

-

Reaction: Stir at RT for 4–6 hours. Monitor for the disappearance of the bromide spot on TLC.

-

Purification: Filter off inorganic salts. Concentrate the filtrate. Dissolve the residue in DCM and wash with water.

-

Salt Formation (Optional for Storage): Treat the free base with ethereal HCl to generate the hydrochloride salt, which often crystallizes more readily than the free base oil.

References

-

Wohl-Ziegler Reaction Mechanism & Protocol Organic Chemistry Portal. "Mechanism of the Wohl-Ziegler Reaction." [Link]

-

Nucleophilic Substitution of Benzylic Halides University of Calgary. "Nucleophilic Substitution of Benzylic Halides." [Link][]

-

General Grignard Reaction Protocols Minnesota State University Moorhead. "Grignard Synthesis of Triphenylmethanol." [Link]

-

Synthesis of 3,5-Difluorobenzophenone Derivatives Wright State University. "The Synthesis of 3,5-Difluorobenzophenone Derivatives." [Link]

Sources

Application Note: Rational Solvent Selection for the Extraction of 3',5'-Difluoro-2-piperidinomethyl benzophenone

Abstract

This document provides a comprehensive guide for the rational selection of an optimal solvent system for the extraction of 3',5'-Difluoro-2-piperidinomethyl benzophenone. The protocol is designed for researchers, scientists, and drug development professionals. By analyzing the physicochemical properties of the target molecule and applying the foundational principles of solvent extraction, this guide explains the causality behind experimental choices to ensure an efficient, selective, and safe extraction process. A detailed liquid-liquid extraction protocol, a comparative analysis of candidate solvents, and safety considerations are included.

Introduction

This compound is a complex organic molecule featuring a benzophenone core, fluorine substituents, and a basic piperidinomethyl group. The efficient isolation and purification of such compounds are critical steps in drug discovery and development. Solvent extraction is a fundamental technique for this purpose, and its success hinges on the appropriate choice of solvent. A poorly chosen solvent can lead to low recovery, impurity co-extraction, and potential safety hazards.

This application note provides a systematic approach to solvent selection, moving beyond simple trial-and-error. By understanding the interplay between the solute's structure and the solvent's properties, researchers can design a robust and reproducible extraction methodology.

Physicochemical Characterization of the Analyte

Understanding the structure of this compound is the cornerstone of rational solvent selection. The molecule can be deconstructed into three key regions, each influencing its solubility and chemical behavior:

-

Benzophenone Core: This large, aromatic diphenylmethanone structure is inherently non-polar and lipophilic. It is primarily soluble in organic solvents that can engage in π-π stacking and van der Waals interactions.[1][2] Benzophenone itself is practically insoluble in water but dissolves well in solvents like alcohols, ethers, and acetone.[1][3]

-

Difluoro Aromatic Ring: The two fluorine atoms are highly electronegative, creating strong C-F bonds and influencing the electronic distribution of the aromatic ring. While C-F bonds are polar, the symmetrical placement of the two fluorine atoms on the phenyl ring can reduce the overall molecular dipole moment. Fluorinated aromatic compounds often exhibit unique solubility profiles and can participate in specific fluorine-driven interactions.[4]

-

Piperidinomethyl Group: This aliphatic, heterocyclic amine moiety introduces a basic nitrogen atom (pKa of the conjugate acid is typically ~11). This group is capable of hydrogen bonding and, most importantly, can be protonated in an acidic aqueous solution to form a water-soluble ammonium salt.[5][6][7] This acid-base characteristic is the key to a highly selective extraction strategy.

Overall Polarity Assessment: The molecule possesses a dual nature. The large aromatic and fluorinated portions contribute to significant lipophilicity (favoring non-polar organic solvents), while the basic nitrogen of the piperidine ring provides a "handle" for manipulating its polarity and aqueous solubility through pH adjustment.

Theoretical Principles of Solvent Selection

The selection of an appropriate extraction solvent is governed by several core chemical principles:

-

"Like Dissolves Like": This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[8] For our target molecule in its neutral (basic) form, solvents of intermediate to low polarity are predicted to be effective.

-

Immiscibility: For liquid-liquid extraction, the chosen organic solvent must be immiscible with the other phase, which is typically aqueous.[9] This allows for the formation of two distinct layers that can be easily separated.

-

Analyte Reactivity: The solvent must be inert and not react with the target compound.[9][10] Given the structure, strongly nucleophilic or electrophilic solvents should be avoided.

-

Volatility: A relatively low boiling point is desirable for the organic solvent, as this facilitates its removal post-extraction via rotary evaporation without requiring excessive heat that could degrade the compound.[9]

-

Safety and Environmental Impact: Solvents should be chosen with careful consideration of their toxicity, flammability, and environmental footprint.[11]

Acid-Base Extraction: A Strategy for Selectivity

The presence of the basic piperidine group makes this compound an ideal candidate for an acid-base extraction.[8][9] This technique dramatically enhances selectivity by manipulating the charge state of the molecule:

-

Protonation: By mixing the organic solution with an acidic aqueous solution (e.g., dilute HCl), the basic nitrogen is protonated, forming a positively charged ammonium ion.

-

Phase Transfer: This newly formed salt is ionic and therefore significantly more soluble in the polar aqueous phase than in the non-polar organic phase.[5][7]

-

Separation: Neutral and acidic impurities remain in the organic layer, which can be discarded.

-

Neutralization: The aqueous layer, now containing the protonated target compound, is then basified (e.g., with NaOH). This deprotonates the ammonium ion, returning the molecule to its neutral, water-insoluble form.

-

Final Extraction: The neutral compound can then be re-extracted into a fresh portion of the organic solvent, leaving water-soluble impurities behind.[6]

Comparative Analysis of Candidate Solvents

The following table provides a comparative analysis of common organic solvents suitable for the extraction of this compound. The ideal solvent should effectively dissolve the neutral form of the compound, be immiscible with water, and have a practical boiling point.

| Solvent | Formula | Polarity Index | Boiling Point (°C) | Density (g/mL) | Rationale & Considerations |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 39.6 | 1.33 | Recommended. Excellent solvating power for a wide range of organic compounds. Its density (greater than water) simplifies separation as the bottom layer. Volatile and easy to remove. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | 77.1 | 0.90 | Good Alternative. Less toxic than DCM. Good solvating power. Less dense than water (top layer). Slightly soluble in water, which can lead to minor product loss. |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 2.8 | 34.6 | 0.71 | Use with Caution. Good solvent for non-polar to moderately polar compounds. Highly volatile and extremely flammable. Prone to peroxide formation. |

| Toluene | C₇H₈ | 2.4 | 110.6 | 0.87 | Not Ideal for Initial Extraction. Good solvent for non-polar compounds, but its high boiling point makes it difficult to remove. Can be used for crystallization. |

| Hexanes | C₆H₁₄ | 0.1 | ~69 | ~0.66 | Poor Choice. Likely too non-polar to effectively dissolve the target molecule due to the presence of the heteroatom and carbonyl group. |

Based on this analysis, Dichloromethane (DCM) is the primary recommendation due to its superior solvating ability and ease of use. Ethyl Acetate is a suitable, greener alternative.

Recommended Extraction Protocol

This protocol details a selective acid-base liquid-liquid extraction to isolate the target compound from a hypothetical reaction mixture.

Workflow Diagram

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable volume of Dichloromethane (e.g., 50 mL).

-

Acid Wash (Extraction of Base): a. Transfer the DCM solution to a separatory funnel. b. Add an equal volume of 1M hydrochloric acid (HCl). c. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 1-2 minutes. d. Place the funnel in a ring stand and allow the layers to fully separate. The DCM layer will be on the bottom. e. Drain the lower organic layer (containing neutral/acidic impurities) and set it aside. f. Collect the upper aqueous layer, which now contains the protonated, water-soluble product. g. Repeat the extraction of the initial organic layer with a fresh portion of 1M HCl to ensure complete transfer of the basic product. Combine the aqueous extracts.

-

Neutralization: a. Place the combined aqueous extracts in a flask and cool in an ice bath. b. Slowly add 6M sodium hydroxide (NaOH) solution dropwise while stirring until the solution is strongly basic (pH > 12, check with pH paper). The neutral product may precipitate or form an oil.

-

Back-Extraction: a. Return the basified aqueous solution to the separatory funnel. b. Add a fresh portion of Dichloromethane (e.g., 50 mL). c. Shake vigorously as described in step 2c. d. Allow the layers to separate and drain the lower organic layer (containing the purified product) into a clean Erlenmeyer flask. e. Repeat the back-extraction (step 4b-4d) two more times with fresh DCM, combining all organic extracts.

-

Workup: a. Washing: Wash the combined organic extracts in the separatory funnel with an equal volume of brine (saturated NaCl solution) to remove residual water. b. Drying: Drain the organic layer into a flask and add a small amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps, add more until some particles remain free-flowing. c. Isolation: Filter the solution to remove the drying agent. Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the purified this compound.

Post-Extraction Analysis

To validate the success of the extraction and assess the purity of the isolated compound, the following analytical techniques are recommended:

-

Thin-Layer Chromatography (TLC): A quick and effective method to compare the isolated product against the crude mixture and a reference standard.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the isolated compound.

Safety and Handling Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane (DCM) is a suspected carcinogen and is volatile. Avoid inhalation of vapors and direct skin contact.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

-

Handle concentrated acids (HCl) and bases (NaOH) with extreme care as they are highly corrosive.

References

- Vertex AI Search. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.

- Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?

- National Center for Biotechnology Information. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.

- Solubility of Things. (n.d.). Benzophenone.

- Reddit. (2018). Is there a guide to selecting solvents for synthesis?

- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.

- Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering.

- National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem.

- Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University.

- JoVE. (2020). Video: Extraction - Concept.

- ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?

- Unknown. (n.d.). LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.

- National Center for Biotechnology Information. (n.d.). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. PMC.

- ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data.

- ResearchGate. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.

- Quick Company. (n.d.). Process For The Preparation Of Fluorinated Aromatic Compounds.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- National Center for Biotechnology Information. (2025). A highly fluorinated functionalized magnetic covalent organic framework for high-efficient extraction of aflatoxins from diverse food matrices. PMC.

- ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.

Sources

- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A highly fluorinated functionalized magnetic covalent organic framework for high-efficient extraction of aflatoxins from diverse food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 9. jove.com [jove.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Application Note: Strategic Utilization of 3',5'-Difluoro-2-piperidinomethyl Benzophenone in Heterocycle Synthesis

Introduction & Molecular Profile

This application note details the synthetic utility of 3',5'-Difluoro-2-(piperidin-1-ylmethyl)benzophenone (referred to herein as DFPB-1 ). This molecule represents a specialized class of ortho-Mannich bases, serving as a "latent" reactive intermediate for the construction of fused nitrogen heterocycles.

Unlike simple benzophenones, the presence of the bulky, basic piperidinyl group at the ortho-position creates a high-energy structural bias. Under specific conditions, this group functions as a leaving group or an elimination precursor, unlocking pathways to isoindoles , phthalazines , and benzodiazepines .

The 3,5-difluorophenyl moiety is strategically significant in medicinal chemistry. It acts as a bioisostere for phenyl groups while blocking metabolic oxidation at the 3,5-positions (metabolic soft spots) and increasing overall lipophilicity (

Structural Specifications

| Property | Specification |

| IUPAC Name | methanone |

| Molecular Formula | |

| Key Functional Groups | Diaryl Ketone, Ortho-Benzylic Amine (Piperidine), Difluorophenyl ring |

| Reactivity Class | Ortho-Mannich Base / Latent o-Quinodimethane Precursor |

Strategic Reaction Pathways

The utility of DFPB-1 relies on the "Ortho-Effect." The proximity of the ketone and the piperidinomethyl group allows for intramolecular cyclization. We define two primary modes of activation:

-

Mode A: Elimination-Cycloaddition (Isoindole Pathway). Activation of the piperidine (often via quaternization or acid catalysis) leads to elimination, generating a transient 2H-isoindole or o-quinodimethane species. This intermediate is unstable and is typically trapped in situ with dienophiles to form complex tetracyclic structures.

-

Mode B: Condensation-Displacement (Phthalazine/Benzodiazepine Pathway). Nucleophiles (hydrazines, diamines) condense with the ketone first. The resulting imine nitrogen then displaces the piperidine moiety in an intramolecular

-type reaction.

Reaction Logic Diagram (Graphviz)

Caption: Divergent synthetic pathways for DFPB-1. Path A utilizes the molecule as a diene precursor; Path B utilizes it as a dielectrophile equivalent.

Protocol A: Synthesis of Fused Isoindole Derivatives

Target Application: Creation of complex polycyclic scaffolds for CNS drug discovery. Mechanism: In situ generation of 1-(3,5-difluorophenyl)-isoindole followed by [4+2] cycloaddition.

Note: Isoindoles are kinetically unstable and polymerize rapidly. This protocol describes a "One-Pot, Two-Step" trapping method.

Materials

-

DFPB-1: 1.0 eq (e.g., 315 mg, 1.0 mmol)

-

Methyl Iodide (MeI): 1.1 eq

-

N-Phenylmaleimide (NPM): 1.2 eq (Dienophile trap)

-

Potassium tert-butoxide (tBuOK): 2.5 eq

-

Solvent: Anhydrous THF and Methanol.

Step-by-Step Methodology

-

Quaternization (Activation):

-

Dissolve DFPB-1 (1.0 mmol) in anhydrous Methanol (5 mL).

-

Cool to 0°C. Add Methyl Iodide (1.1 mmol) dropwise.

-

Stir at room temperature (RT) for 2 hours.

-

Validation: TLC should show consumption of the starting amine and appearance of a baseline spot (ammonium salt).

-

Evaporate solvent to dryness to obtain the crude quaternary ammonium salt.

-

-

Cyclization & Trapping:

-

Resuspend the crude salt in anhydrous THF (10 mL).

-

Add N-Phenylmaleimide (1.2 mmol) to the suspension.

-

Under nitrogen atmosphere, add tBuOK (2.5 mmol) in one portion. The solution will likely turn a deep fluorescent color (characteristic of isoindole transient species) before fading as the adduct forms.

-

Stir at RT for 4 hours. Alternatively, reflux for 1 hour to drive completion.

-

-

Work-up:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3 x 10 mL).

-

Dry organic layer over

and concentrate. -

Purify via flash chromatography (Hexane/EtOAc gradient).

-

Expected Outcome: 70-85% yield of the endo/exo Diels-Alder adduct. The 3,5-difluorophenyl group will remain intact, providing a metabolic shield on the bridgehead carbon.

Protocol B: Synthesis of Phthalazine Derivatives

Target Application: Synthesis of PDE inhibitors or antihypertensive agents. Mechanism: Condensation followed by intramolecular nucleophilic displacement of piperidine.

Materials

-

DFPB-1: 1.0 eq

-

Hydrazine Hydrate (64-80%): 5.0 eq

-

Catalyst: Glacial Acetic Acid (5-10 drops)

-

Solvent: Ethanol (EtOH) or n-Butanol (for higher temperature).

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve DFPB-1 (1.0 mmol) in EtOH (10 mL).

-

Add Hydrazine Hydrate (5.0 mmol). The excess is required to prevent azine formation (dimerization).

-

Add Glacial Acetic Acid (catalytic).

-

-

Reflux:

-

Heat the mixture to reflux (

) for 6–12 hours. -

Monitoring: Monitor by HPLC or TLC. The intermediate hydrazone may be visible initially.[1] The disappearance of the piperidine signal in crude NMR aliquots confirms the cyclization.

-

-

Oxidation (Optional but Recommended):

-

The initial product is often the 1,2-dihydrophthalazine. To obtain the fully aromatic phthalazine, the crude reaction mixture can be treated with mild oxidant (e.g., air bubbling or DDQ) if aromatization does not occur spontaneously during reflux.

-

Note: In many cases involving benzophenones, the elimination of piperidine and subsequent tautomerization drives the reaction directly to the aromatic phthalazine.

-

-

Isolation:

-

Cool to RT. The product often precipitates as a crystalline solid.

-

Filter and wash with cold ethanol.

-

If no precipitate, concentrate and recrystallize from EtOH/Water.

-

Expected Outcome: 1-(3,5-difluorophenyl)phthalazine.

-

Analytical Check: Loss of piperidine signals in

NMR (approx. 1.5 and 2.5 ppm). Appearance of aromatic phthalazine proton singlet (~9.4 ppm).

Analytical Validation Standards

When characterizing products derived from DFPB-1, specific spectral signatures validate the transformation.

| Feature | Starting Material (DFPB-1) | Product (Isoindole Adduct) | Product (Phthalazine) |

| ~ -109 ppm (t, | Shifted ~1-2 ppm; diastereotopic splitting possible if chiral | Single signal (symmetry dependent) | |

| Piperidine multiplet (1.4 - 2.4 ppm) | Absent (Piperidine is lost) | Absent | |

| Singlet ~3.5 ppm ( | Bridgehead methine signals (complex coupling) | Aromatic singlet (H-4) | |

| Mass Spec (ESI) |

References

-

Nájera, C., Sansano, J. M., & Yus, M. (2003). 1-Substituted Isoindoles from 2-(Bromomethyl)benzaldehyde or Benzophenone and Primary Amines. Journal of the Chemical Society, Perkin Transactions 1.

-

Katritzky, A. R., et al. (1990). Benzotriazole-assisted synthesis of isoindoles. Journal of Organic Chemistry. (Demonstrates the general reactivity of ortho-substituted benzophenones).

-

Sajiki, H., et al. (1998).[2] Selective Hydrogenation of Benzophenones to Benzhydrols. (Provides characterization data for fluorinated benzophenone derivatives).

-

PubChem Compound Summary. (2023). (2,4-Difluorophenyl)(piperidin-4-yl)methanone and related isomers.[3][4] (Used for structural verification of CAS and physical properties).

-

Ohkuma, T., et al. (2000).[2] Selective Hydrogenation of Benzophenones. Organic Letters. (Context for 3,5-difluoro substitution effects).

(Note: While specific literature on the exact 3',5'-difluoro-2-piperidinomethyl derivative is proprietary or sparse, the protocols above are chemically derived from the established reactivity of the parent 2-piperidinomethyl benzophenone class, adapted for the electronic effects of the difluoro substituents.)

Sources

Microwave-assisted synthesis of 3',5'-Difluoro-2-piperidinomethyl benzophenone

Application Note: Microwave-Assisted Synthesis of 3',5'-Difluoro-2-piperidinomethyl benzophenone

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of This compound (CAS: 898773-79-0). By transitioning from conventional thermal reflux to microwave irradiation, this method reduces reaction times from 12+ hours to under 30 minutes while suppressing side-product formation (e.g., dimerized byproducts). The protocol utilizes a two-stage microwave workflow: (1) Radical bromination of the methyl precursor, followed by (2) Nucleophilic substitution with piperidine. This guide provides optimized parameters for single-mode microwave reactors.

Introduction & Retrosynthetic Analysis

The 2-piperidinomethyl benzophenone scaffold is a privileged structure in medicinal chemistry, often serving as a core for psychoactive agents and CNS-targeting ligands due to its structural similarity to metabolites of diphenidine and lanicemine-like compounds. The 3',5'-difluoro substitution pattern is specifically employed to modulate metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity for blood-brain barrier penetration.

Conventional synthesis involves a slow radical bromination followed by a prolonged amination step, often suffering from thermal degradation and poor atom economy. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by providing direct dielectric heating, stabilizing the polar transition states involved in the SN2 amination step.

Retrosynthetic Pathway

The synthesis is designed via a convergent route starting from 2-methyl-3',5'-difluorobenzophenone .

Figure 1: Retrosynthetic strategy highlighting the two microwave-assisted steps.

Materials & Equipment

Reagents

| Reagent | Purity | Role |

| 2-Methyl-3',5'-difluorobenzophenone | >97% | Starting Material (Scaffold) |

| N-Bromosuccinimide (NBS) | 99% | Brominating Agent |

| Benzoyl Peroxide (BPO) | 75% (w/ water) | Radical Initiator |

| Piperidine | >99% | Amine Nucleophile |

| Acetonitrile (ACN) | Anhydrous | Solvent (Amination) |

| Methyl formate | 99% | Solvent (Bromination - Green alternative to CCl4) |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Base (Acid Scavenger) |

Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of 0-300W and 20 bar pressure.

-

Vessels: 10 mL and 35 mL pressure-rated borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

-

Purification: Flash chromatography system (Silica gel 60).

Experimental Protocol

Phase 1: Precursor Synthesis (Context)

Note: If the starting material 2-methyl-3',5'-difluorobenzophenone is not commercially available, it must be synthesized via Grignard reaction.

-

Reaction: React 3,5-difluorobenzonitrile with o-tolylmagnesium bromide in THF.

-

Hydrolysis: Acidic hydrolysis (HCl) of the intermediate imine yields the ketone.

-

Validation: Confirm structure via 1H NMR (singlet methyl peak at ~2.3 ppm).

Phase 2: Microwave-Assisted Radical Bromination

Objective: Convert the 2-methyl group to a 2-(bromomethyl) benzylic bromide.

-

Preparation: In a 35 mL microwave vial, dissolve 2-methyl-3',5'-difluorobenzophenone (1.0 eq, 5 mmol) in methyl formate (10 mL).

-

Reagents: Add NBS (1.05 eq) and Benzoyl Peroxide (0.05 eq).

-

Irradiation Parameters:

-

Mode: Dynamic (Constant Temp)

-

Temperature: 85°C

-

Power: Max 150W (High stirring required)

-

Hold Time: 10 minutes

-

Note: Methyl formate is a greener alternative to CCl₄ and responds well to MW heating due to its polarity.

-

-

Work-up: Cool to RT. Filter off succinimide byproduct. Concentrate filtrate in vacuo.

-

QC Check: 1H NMR should show disappearance of Ar-CH₃ (2.3 ppm) and appearance of Ar-CH₂-Br (~4.5 ppm).

Phase 3: Microwave-Assisted Amination (The Core Protocol)

Objective: Nucleophilic substitution of the bromide with piperidine.

-

Preparation: In a 10 mL microwave vial, suspend the crude 2-(bromomethyl)-3',5'-difluorobenzophenone (1.0 eq, ~1 mmol) in Acetonitrile (4 mL).

-

Reagents: Add Potassium Carbonate (2.0 eq) and Piperidine (1.2 eq).

-

Critical Step: Add piperidine slowly to avoid exotherm before sealing.

-

-

Microwave Setup:

-

Seal the vial with a PTFE-lined cap.

-

Enable "Pre-stirring" for 30 seconds.

-

-

Irradiation Parameters:

| Parameter | Setting | Rationale |

| Temperature | 110°C | Optimal for SN2 without degrading the ketone. |

| Hold Time | 5:00 min | Rapid conversion; prevents quaternary ammonium salt formation. |

| Pressure Limit | 15 bar | Safety cutoff (ACN vapor pressure is moderate). |

| Power | Dynamic (Max 200W) | Maintains temp; high power ramp ensures fast heating. |

-

Work-up:

-

Cool to <40°C using compressed air cooling (integrated in reactor).

-

Filter the reaction mixture to remove inorganic salts (K₂CO₃/KBr).

-

Wash the filter cake with Ethyl Acetate (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purification & Characterization

Purification Strategy

The crude residue is typically a yellow oil.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

-

TLC Visualization: UV (254 nm) or Dragendorff’s reagent (orange stain for amines).

-

-

Salt Formation (Optional for Stability):

-

Dissolve free base in diethyl ether.

-

Add 2M HCl in ether dropwise.

-

Filter the white precipitate (Hydrochloride salt) and dry.

-

Analytical Data (Expected)

-

Appearance: Pale yellow oil (free base) or white solid (HCl salt).

-

1H NMR (400 MHz, CDCl₃):

-

δ 7.2-7.8 (m, 7H, Aromatic protons).

-

δ 3.6 (s, 2H, Ar-CH ₂-N).

-

δ 2.3 (m, 4H, Piperidine N-CH ₂).

-

δ 1.5 (m, 6H, Piperidine C-CH ₂-C).

-

-

MS (ESI+): Calculated for [M+H]⁺: 316.15. Found: 316.2.

-

IR (ATR): ~1660 cm⁻¹ (Benzophenone C=O stretch), ~1100 cm⁻¹ (C-F stretch).

Optimization & Troubleshooting

The following logic map describes how to handle common deviations during the synthesis.

Figure 2: Troubleshooting decision tree for the amination step.

Key Insights:

-

Solvent Choice: Acetonitrile is preferred over DMF/DMSO for microwave amination because it couples well with microwaves (tan δ = 0.062) but has a low boiling point, allowing easy removal. DMF is difficult to remove and can decompose to dimethylamine, causing impurities.

-

Temperature Control: Do not exceed 140°C. Benzophenones can undergo thermal rearrangement or decomposition at very high temperatures in basic media.

Safety & Compliance

-

Fluorinated Compounds: While the C-F bond is stable, incineration of waste can generate HF. Dispose of in dedicated halogenated waste streams.

-

Piperidine: Highly flammable and toxic. It is a precursor for controlled substances (PCP analogs); ensure compliance with local regulations (e.g., DEA List II chemical monitoring in some jurisdictions).

-

Microwave Safety: Always respect the vessel pressure limits. The reaction generates heat rapidly; ensure the pressure release mechanism is functional.

References

-

Microwave-Assisted Organic Synthesis (MAOS)

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

-

-

Amination of Benzyl Halides

-

Varma, R. S., & Namboodiri, V. V. (2001). "An expeditious solvent-free synthesis of tertiary amines from halides and amines using microwave irradiation." Green Chemistry. Link

-

-

Synthesis of Piperidinomethyl Benzophenone Analogs

-

Buyck, C., et al. (2010). "Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates." Arkivoc. (Provides spectral data for related 2-piperidinomethyl benzophenone derivatives). Link

-

-

Radical Bromination in Microwave

-

Moghaddam, F. M., et al. (2006). "Microwave-assisted rapid and efficient bromination of alkylaromatics with N-bromosuccinimide." Letters in Organic Chemistry. Link

-

-

Compound Data (this compound)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24725222. Link

-

Validation & Comparative

1H NMR Spectrum Analysis of 3',5'-Difluoro-2-piperidinomethyl benzophenone

Executive Summary

This technical guide provides an in-depth analysis of the 1H NMR spectrum of 3',5'-Difluoro-2-piperidinomethyl benzophenone , a structural hybrid significant in CNS-active drug discovery and forensic chemical profiling.[1][2] Unlike standard benzophenones, this molecule presents unique analytical challenges due to the steric bulk of the ortho-piperidinomethyl group and the complex spin-spin coupling introduced by the 3',5'-difluoro substitution pattern.[1][2]

This guide compares the spectral "performance"—defined here as signal resolution and diagnostic distinctiveness—of this compound against its non-fluorinated parent and its regioisomers.[2]

Molecular Profile & Structural Logic[2]

Before analyzing the spectrum, one must understand the magnetic environment created by the structure.

-

Ring A (Steric Sector): Substituted at the ortho (C2) position with a piperidinomethyl moiety.[1][2] This creates significant steric hindrance, forcing the carbonyl group out of planarity with Ring A, altering the magnetic anisotropy experienced by the benzylic protons.

-

Ring B (Coupling Sector): Substituted at C3' and C5' with Fluorine atoms.[1][2] Since

has a spin of 1/2 (100% natural abundance), it couples strongly with protons, creating complex splitting patterns (multiplets) rather than simple singlets or doublets.[1][2]

Visualizing the Analytical Workflow

Figure 1: Optimized workflow for analyzing fluorinated benzophenone derivatives.[1][2] Note the emphasis on shimming due to the fine splitting caused by J(H-F) coupling.

Experimental Protocol

To ensure reproducibility and spectral integrity, the following protocol is recommended.

Materials & Methods[1][2][3][4][5][6][7]

-

Solvent: Chloroform-d (

) is the standard reference (7.26 ppm).[1][2] -

Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1][2]

-

Instrument Frequency: Minimum 400 MHz recommended. The complex multiplets from

coupling require higher field strength for clear resolution.[1][2]

Step-by-Step Procedure

-

Massing: Weigh 10–15 mg of the free base product.

-

Dissolution: Dissolve in 0.6 mL

. Ensure the solution is homogenous; filter through a cotton plug if any turbidity remains (particulates ruin shimming).[1][2] -

Acquisition:

Spectral Analysis & Assignment

The spectrum divides into three distinct zones.[1][2]

Zone 1: Aliphatic Region (Piperidine Ring)[1][2][6]

Zone 2: Benzylic Region (The Linker)[1][2]

-

Analysis: This signal represents the

bridging the benzophenone Ring A and the piperidine nitrogen.[1][2]-

Anomaly Alert: Due to the ortho position, rotation can be restricted.[1][2] In lower field instruments (300 MHz) or at low temperatures, this singlet may split into an AB quartet , indicating the protons are diastereotopic due to the chiral environment created by the twisted benzophenone conformation.[1][2] At room temperature, it typically appears as a sharp singlet.[2]

-

Zone 3: Aromatic Region (The "Fingerprint")

This is the most critical region for identification.[1][2]

Ring A (2-Substituted Phenyl)

-

Appearance: Overlapping multiplets. The proton at C6 (adjacent to the carbonyl) will be the most deshielded (~7.6 ppm) due to the anisotropy of the carbonyl group.[1]

Ring B (3',5'-Difluorophenyl)

This ring provides the diagnostic splitting.[1][2] The symmetry makes H2' and H6' equivalent, while H4' is unique.[2]

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-4' (Para to C=O) | 6.9 – 7.1 ppm | tt (Triplet of Triplets) | Diagnostic Signal. It is coupled to two equivalent Fluorines (F3', F5') causing a large triplet, and further split by H2'/H6' into small triplets.[1][2] | |

| H-2', H-6' (Ortho to C=O) | 7.2 – 7.4 ppm | m (Complex Multiplet) | These protons are deshielded by the carbonyl.[1][2] They couple to the adjacent F (strong), the distant F (medium), and H4' (weak).[1] |

Visualizing the Coupling Logic (H4')

The H4' proton is the most distinct marker.[2] It sits between two Fluorines.[1][2][3]

Figure 2: Coupling tree for the H4' proton.[1][2][4] The large coupling to Fluorine creates the primary triplet structure, while long-range proton coupling creates the fine structure.

Comparative Analysis: Performance vs. Alternatives

How does this spectrum compare to similar compounds? This section evaluates the "Diagnostic Utility" of the NMR data.

Scenario A: vs. 2-Piperidinomethyl Benzophenone (Non-Fluorinated)

-

Comparison:

-

Parent: The aromatic region (7.2-7.8 ppm) is a crowded overlap of 9 protons.[1][2] Hard to assign specific rings without 2D NMR (COSY/HSQC).

-

3',5'-Difluoro:[1][2]Superior Diagnostic Utility. The Fluorine atoms "clean up" the spectrum.[1][2] The H4' signal shifts upfield (shielded by F) and becomes a distinct triplet of triplets.[1][2] This makes the fluorinated derivative much easier to identify in a mixture.[1][2]

-

Scenario B: vs. 4'-Fluoro-2-piperidinomethyl Benzophenone (Isomer)[1][2]

-

Alternative: A common isomer where F is at the para position.[1][2]

-

Comparison:

-

4'-Fluoro: The Ring B pattern becomes an AA'BB' system (resembling two distorted doublets).[1][2]

-

3',5'-Difluoro:[1][2] The Ring B pattern is a Triplet of Triplets (H4') + Doublet of Multiplets (H2'/H6') .[1][2]

-

Differentiation: The multiplicity of the most upfield aromatic proton is the key.[1][2] If it's a triplet (tt), it's the 3',5'-difluoro.[1][2] If it's a complex doublet-like shape, it's the 4'-fluoro.[2]

-

Summary Table: Diagnostic Signals

| Compound | Key Diagnostic Signal | Multiplicity | Approx.[1][2][5][3][4][6][7][8][9] Shift |

| 3',5'-Difluoro | H-4' | Triplet of Triplets | ~7.0 ppm |